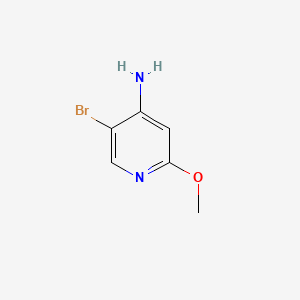

5-Bromo-2-methoxypyridin-4-amine

Description

Properties

IUPAC Name |

5-bromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLRJDYBLVFLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704650 | |

| Record name | 5-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232431-48-9 | |

| Record name | 5-Bromo-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-4-amine: A Cornerstone for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in approved pharmaceutical agents. Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for designing potent and selective therapeutics. This compound, a strategically functionalized derivative, represents a highly valuable building block for researchers and drug development professionals. Its carefully positioned amine, bromo, and methoxy groups offer a versatile platform for constructing complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

The Chemical Abstracts Service (CAS) has assigned the number 1232431-48-9 to this compound.[1][2] It is important for researchers to distinguish this specific isomer from its positional isomers, such as 5-Bromo-4-methoxypyridin-2-amine (CAS No. 1232431-11-6), to ensure the correct starting material for a given synthetic campaign.[3][4][5] This guide provides a senior application scientist's perspective on the synthesis, properties, and applications of this key intermediate, emphasizing the chemical rationale behind its use and providing actionable protocols for its implementation in a research setting.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. The data presented below, compiled from various supplier and database sources, provides a quantitative overview of this compound.

| Property | Value | Source(s) |

| CAS Number | 1232431-48-9 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [1][6] |

| Molecular Weight | 203.04 g/mol | [1] |

| Monoisotopic Mass | 201.974 Da | [5] |

| Predicted XLogP3 | 1.2 | [5] |

| Predicted Boiling Point | 276.5 ± 35.0 °C | [5] |

| Predicted Density | 1.622 ± 0.06 g/cm³ | [5] |

| InChI Key | IMLRJDYBLVFLRP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=NC=C(C(=C1)N)Br | [6] |

Synthesis and Mechanistic Rationale

The causality behind this experimental choice is rooted in the principles of electrophilic aromatic substitution on the pyridine ring. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of a 2-methoxypyridin-4-amine precursor, the position para to the amino group (C5) is highly activated and sterically accessible, making it the prime target for bromination by an electrophilic bromine source like N-Bromosuccinimide (NBS). This approach is supported by methodologies seen in patent literature for the bromination of similar aminopyridine systems.[7]

Hypothetical Synthetic Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes a rationale and a checkpoint for ensuring the reaction is proceeding as expected.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridin-4-amine (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, 10 volumes). Stir at room temperature until all solids have dissolved. Causality: DCM is a good, non-reactive solvent for this class of compounds and is easily removed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Bromination is an exothermic reaction. Cooling helps to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: Portion-wise addition of the electrophile prevents a rapid exotherm and improves selectivity.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2-4 hours). Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the product.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a versatile intermediate in medicinal chemistry. The aminopyridine motif is a well-established "hinge-binder" for protein kinases, which are critical targets in oncology and inflammatory diseases.[8] The amino group can form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

The bromine atom at the 5-position is not merely a placeholder; it is a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This allows for the efficient installation of various aryl or heteroaryl groups, which can be used to target other regions of the ATP-binding site to enhance potency and selectivity. The methoxy group at the 2-position can also influence the compound's electronic properties and metabolic stability. This multi-functional nature makes the compound an excellent starting point for library synthesis and lead optimization campaigns.[11][12]

Conceptual Role in a Kinase Signaling Pathway

Caption: Inhibition of a kinase cascade by a therapeutic agent derived from the title compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. The following information is summarized from available Safety Data Sheets (SDS).[2][5][13]

General Precautions:

-

Handle in a well-ventilated place, preferably a fume hood.[2]

-

Wear suitable protective clothing, including gloves and safety glasses.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[14]

GHS Hazard and Precautionary Statements:

| Category | Statement Code | Statement Text |

| Hazard | H302 | Harmful if swallowed.[5][13] |

| Hazard | H315 | Causes skin irritation.[5][13] |

| Hazard | H319 | Causes serious eye irritation.[5][13] |

| Hazard | H335 | May cause respiratory irritation.[5][13] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][13] |

| Precaution | P280 | Wear protective gloves/eye protection/face protection.[5][13] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern drug hunter. Its trifecta of functional groups—a hinge-binding amine, a synthetically versatile bromine, and a modulating methoxy group—provides an optimized starting point for the rapid development of potent and selective therapeutics. By understanding the chemical principles governing its synthesis and application, and by adhering to strict safety protocols, research organizations can effectively leverage this powerful building block to accelerate their drug discovery pipelines and address unmet medical needs.

References

- 5-Bromo-4-methoxypyridin-2-amine.

- 5-Bromo-4-methoxypyridin-2-amine Safety D

- Buy this compound

- 5-Bromo-2-methoxypyrimidin-4-amine. BLD Pharm.

- 5-Bromo-4-methoxypyridin-2-amine. BLD Pharm.

- 4-Amino-5-bromo-2-methoxypyridine SDS. ECHEMI.

- 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.

- 5-broMo-4-Methoxypyridin-2-aMine SDS. ECHEMI.

- 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.

- SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Fisher Scientific.

- SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific.

- 5-broMo-4-Methoxypyridin-2-aMine Product Inform

- Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib. NINGBO INNO PHARMCHEM CO.,LTD.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

- 5-broMo-4-Methoxypyridin-2-aMine. ChemicalBook.

- Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-bromo-4-methoxypyridin-2-amine. Cenmed Enterprises.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ChemicalBook.

- This compound (C6H7BrN2O). PubChemLite.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 5-Bromo-4-methoxypyridin-2-amine [acrospharmatech.com]

- 4. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 5-Bromo-2-methoxypyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their recurring appearance in successful therapeutic agents. These "privileged structures" serve as versatile templates for engaging with biological targets in a predictable and optimizable manner. The aminopyridine core is one such scaffold, prized for its ability to form critical hydrogen bonds and act as a bioisostere for other aromatic systems.

This guide provides a detailed technical overview of 5-Bromo-2-methoxypyridin-4-amine, a functionalized heterocyclic intermediate poised for significant utility in drug discovery and development. The strategic placement of its methoxy, amine, and bromine substituents offers a rich platform for diverse synthetic transformations, enabling the rapid generation of compound libraries for screening. We will delve into its core physicochemical properties, propose a robust synthetic strategy, explore its application in the development of targeted therapeutics like kinase inhibitors, and outline essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and screening. This compound is a substituted pyridine with the molecular formula C6H7BrN2O.[1]

Its key identifiers and properties are summarized below. It is important to note that this compound is an isomer of the more frequently cataloged 5-Bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6), and care must be taken to ensure the correct isomer is sourced and utilized in any synthetic protocol.

Table 1: Core Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C6H7BrN2O | [1] |

| Molecular Weight | 203.04 g/mol | [2][3] |

| Monoisotopic Mass | 201.97418 Da | [1] |

| Canonical SMILES | COC1=NC=C(C(=C1)N)Br | [1] |

| InChI Key | IMLRJDYBLVFLRP-UHFFFAOYSA-N |[1] |

The structural arrangement of the functional groups dictates the molecule's reactivity and potential for intermolecular interactions, which are critical for its role in medicinal chemistry.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Source(s) |

|---|---|---|

| XLogP3 | 1.2 | [1][4] |

| Hydrogen Bond Donors | 1 (from amine group) | |

| Hydrogen Bond Acceptors | 3 (2 from ring nitrogen and oxygen, 1 from amine) | |

| Polar Surface Area (PSA) | 48.1 Ų | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point | 133.1 ± 25.9 °C | [4] |

| Refractive Index | 1.602 |[4] |

Synthesis and Characterization

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from the commercially available 2,5-dibromopyridine. This approach allows for the selective and sequential functionalization of the pyridine ring.

Sources

5-Bromo-2-methoxypyridin-4-amine chemical properties

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-4-amine: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic utility of functionalized heterocyclic compounds cannot be overstated. Pyridine scaffolds, in particular, are privileged structures, forming the core of numerous approved therapeutics. This compound emerges as a noteworthy building block, offering a trifecta of reactive sites—an amino group, a methoxy group, and a strategically positioned bromine atom. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical properties, plausible synthetic strategies, characteristic reactivity, and its potential as a precursor for advanced molecular architectures, particularly in the realm of medicinal chemistry.

Part 1: Core Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of an electron-donating methoxy group at the 2-position and an amino group at the 4-position, combined with the synthetically versatile bromine atom at the 5-position, makes it a highly valuable intermediate. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-5-bromo-2-methoxypyridine | [2] |

| CAS Number | 1232431-48-9 | [2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2][3] |

| Canonical SMILES | COC1=NC=C(C(=C1)N)Br | [1] |

| InChIKey | IMLRJDYBLVFLRP-UHFFFAOYSA-N | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Predicted XlogP | 1.2 | [1] |

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach involves the selective bromination of the precursor, 2-methoxypyridin-4-amine. The amino group at the 4-position is a powerful activating group and directs electrophiles to the ortho positions (3 and 5). Steric hindrance from the methoxy group at the 2-position may favor substitution at the 5-position.

A common and effective brominating agent for such activated systems is N-Bromosuccinimide (NBS), which allows for controlled monobromination under mild conditions.

Caption: Proposed synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is dictated by its three key functional groups:

-

Aryl Bromide : The C-Br bond is the most valuable synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse substituents.[4]

-

4-Amino Group : The primary amine is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and sulfonylation. It also strongly influences the electronic properties of the pyridine ring, enhancing its susceptibility to electrophilic substitution.

-

2-Methoxy Group : This group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal the corresponding pyridin-2-one tautomer. Its primary role is electronic, acting as an electron-donating group that influences the reactivity of the ring.

Part 3: Applications in Drug Discovery

Substituted aminopyridines are foundational scaffolds in medicinal chemistry, renowned for their role in the development of kinase inhibitors.[4][7] The 2-aminopyridine motif is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. This compound serves as an ideal starting point for generating libraries of potential kinase inhibitors through derivatization at the 5-position.

Role as a Kinase Inhibitor Building Block

The general strategy involves using the bromine atom as a point of diversification via cross-coupling reactions to introduce various aryl or heteroaryl groups. These appended groups can be tailored to target the hydrophobic regions of a kinase active site, thereby enhancing potency and selectivity.

Caption: Diversification of the core scaffold for drug discovery.

Part 4: Experimental Protocols & Characterization

While a specific protocol for this exact molecule is not published, the following represents a robust, field-proven methodology for a Suzuki-Miyaura coupling reaction, adapted from procedures for structurally analogous aminobromopyridines.[8][9][10]

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-Aryl-2-methoxypyridin-4-amine derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Expected Analytical Characterization

-

¹H NMR: The spectrum would be expected to show two singlets or doublets in the aromatic region corresponding to the protons at the 3- and 6-positions. A singlet around 3.9-4.1 ppm would correspond to the methoxy (–OCH₃) protons, and a broad singlet for the amine (–NH₂) protons.

-

¹³C NMR: Expect six distinct carbon signals: four in the aromatic region (two C-H, one C-Br, and one C-N), one for the C-O of the methoxy group, and one for the methoxy methyl group itself.

-

Mass Spectrometry (MS): The ESI-MS in positive mode would show a prominent [M+H]⁺ ion. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the molecular ion cluster, which is a definitive characteristic.[1]

Part 5: Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, 5-Bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6), provides a strong basis for assessing its probable hazards.[11][12]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[13]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and give a glass of water.

-

In all cases of exposure, seek immediate medical attention.[11][12]

-

References

-

Acros Pharmatech. 5-Bromo-4-methoxypyridin-2-amine. Available at: [Link]

-

Cenmed Enterprises. 5-bromo-4-methoxypyridin-2-amine (C007B-331344). Available at: [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 5-Bromo-6-methoxypyridin-3-amine is Essential for Modern Drug Discovery. Available at: [Link]

-

Inam, M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-514. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. cenmed.com [cenmed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. 5-Bromo-4-methoxypyridin-2-amine [acrospharmatech.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridin-4-amine

Abstract

5-Bromo-2-methoxypyridin-4-amine is a key building block in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important intermediate. The synthesis is presented as a multi-step process commencing from readily available starting materials. Each transformation is discussed in detail, elucidating the underlying reaction mechanisms, rationale for reagent selection, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering actionable protocols and in-depth scientific insights to facilitate the successful synthesis of this compound.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the unique electronic and steric properties of the pyridine ring enabling a wide range of interactions with biological targets. This compound, in particular, has emerged as a highly valuable intermediate. The strategic placement of its functional groups—an amino group for hydrogen bonding and further derivatization, a methoxy group to modulate electronic properties and solubility, and a bromo group that serves as a handle for cross-coupling reactions—provides a rich platform for the construction of complex molecular architectures. This trifunctionalized pyridine core is a key component in a variety of pharmacologically active molecules, including kinase inhibitors and central nervous system agents.

This guide will detail a logical and field-proven synthetic route, designed for both scalability and reproducibility. The pathway is broken down into four key stages:

-

Stage 1: Synthesis of 2-Chloro-4-nitropyridine

-

Stage 2: Conversion to 2-Methoxy-4-nitropyridine

-

Stage 3: Reduction to 2-Methoxypyridin-4-amine

-

Stage 4: Regioselective Bromination to this compound

Strategic Synthesis Pathway

The chosen synthetic strategy is predicated on a sequential functionalization of the pyridine ring, carefully considering the directing effects of the substituents at each stage to ensure high regioselectivity and yield.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Chloro-4-nitropyridine

The initial steps focus on the introduction of the nitro group at the 4-position and the establishment of a leaving group at the 2-position.

Step 1.1: Oxidation of 2-Chloropyridine to 2-Chloropyridine-N-oxide

The synthesis begins with the oxidation of 2-chloropyridine to its corresponding N-oxide. This is a crucial activation step, as the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution at the 4-position.

-

Protocol: To a solution of 2-chloropyridine in a suitable solvent such as acetic acid, a peroxide source like hydrogen peroxide is added. The reaction mixture is typically heated to facilitate the oxidation.

Step 1.2: Nitration of 2-Chloropyridine-N-oxide

With the pyridine ring activated, the next step is the regioselective nitration at the 4-position. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to this position.

-

Protocol: 2-Chloropyridine-N-oxide is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carefully controlled at an elevated temperature.[1]

Step 1.3: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide

The N-oxide group, having served its purpose, is now removed. This is typically achieved through a deoxygenation reaction.

-

Protocol: 2-Chloro-4-nitropyridine-N-oxide is reacted with a reducing agent such as phosphorus trichloride (PCl₃) in an inert solvent like chloroform.[2] This step yields 2-chloro-4-nitropyridine.

Stage 2: Conversion to 2-Methoxy-4-nitropyridine

This stage involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a methoxy group. The electron-withdrawing nitro group at the 4-position activates the 2-position towards nucleophilic attack.

-

Protocol: 2-Chloro-4-nitropyridine is treated with sodium methoxide in methanol. The reaction is typically heated to drive the substitution to completion.

Stage 3: Reduction to 2-Methoxypyridin-4-amine

The nitro group is now reduced to the key amino functionality.

-

Protocol: The reduction of 2-methoxy-4-nitropyridine can be effectively carried out using a variety of reducing agents. A common and cost-effective method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride in an alcohol/water mixture.[3] This heterogeneous reduction is generally clean and high-yielding.

Stage 4: Regioselective Bromination to this compound

The final and most critical step is the regioselective bromination of the electron-rich 2-methoxypyridin-4-amine. The directing effects of the existing substituents are paramount to achieving the desired isomer.

Mechanistic Rationale for Regioselectivity:

The amino group at the 4-position is a powerful activating and ortho-, para-directing group. The methoxy group at the 2-position is also activating and ortho-, para-directing. The positions ortho to the amino group are the 3 and 5 positions. The position para to the amino group is the nitrogen of the ring. The positions ortho to the methoxy group are the 3-position and the nitrogen of the ring. The position para to the methoxy group is the 5-position.

Both substituents strongly activate the 3 and 5 positions towards electrophilic aromatic substitution. However, the 5-position is para to the methoxy group and ortho to the amino group, making it the most electronically enriched and sterically accessible position for the incoming electrophile (Br⁺).

Caption: Directing effects on the bromination of 2-methoxypyridin-4-amine.

-

Protocol: 2-Methoxypyridin-4-amine is dissolved in a suitable solvent, such as acetic acid. N-Bromosuccinimide (NBS) is then added portion-wise at a controlled temperature, often near room temperature.[4] The use of NBS provides a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1.1: Oxidation | 2-Chloropyridine | H₂O₂ / Acetic Acid | 2-Chloropyridine-N-oxide | >90% |

| 1.2: Nitration | 2-Chloropyridine-N-oxide | HNO₃ / H₂SO₄ | 2-Chloro-4-nitropyridine-N-oxide | ~70-80% |

| 1.3: Deoxygenation | 2-Chloro-4-nitropyridine-N-oxide | PCl₃ / Chloroform | 2-Chloro-4-nitropyridine | ~75-85% |

| 2: Methoxylation | 2-Chloro-4-nitropyridine | NaOMe / Methanol | 2-Methoxy-4-nitropyridine | >90% |

| 3: Reduction | 2-Methoxy-4-nitropyridine | Fe / Acetic Acid or NH₄Cl | 2-Methoxypyridin-4-amine | ~80-90% |

| 4: Bromination | 2-Methoxypyridin-4-amine | NBS / Acetic Acid | This compound | ~70-80% |

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, multi-step sequence. The presented pathway leverages fundamental principles of organic chemistry, including electrophilic and nucleophilic aromatic substitution, to strategically install the desired functional groups with high regioselectivity. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize the synthesis to consistently obtain high yields of this valuable building block, thereby accelerating the discovery and development of new chemical entities with therapeutic potential.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

Sources

An In-depth Technical Guide to 5-Bromo-2-methoxypyridin-4-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 10, 2026 – As a cornerstone in the synthesis of complex heterocyclic molecules, 5-Bromo-2-methoxypyridin-4-amine has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and profound applications in medicinal chemistry, particularly in the development of next-generation kinase inhibitors.

Core Molecular Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes the arrangement of functional groups on the pyridine ring: a bromine atom at position 5, a methoxy group at position 2, and an amine group at position 4.

This strategic placement of a nucleophilic amino group, a methoxy group, and a bromine atom—a versatile handle for cross-coupling reactions—renders it a highly valuable scaffold in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1232431-48-9 | |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder (Predicted) | |

| SMILES | COC1=NC=C(C(=C1)N)Br | [1] |

| InChI | InChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | [1] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its regioisomers. The key transformation is the regioselective bromination of a 2-methoxypyridin-4-amine precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical approach involves the electrophilic aromatic substitution of 2-methoxypyridin-4-amine using a mild and selective brominating agent such as N-Bromosuccinimide (NBS). The inherent directing effects of the substituents on the pyridine ring govern the regioselectivity of this reaction. The amino group at C4 and the methoxy group at C2 are both activating, ortho-, para-directing groups. This electronic preference strongly favors the introduction of the bromine atom at the C5 position.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxypyridin-4-amine

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and quality control of 5-Bromo-2-methoxypyridin-4-amine. Tailored for researchers and professionals in chemical synthesis and drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data.

The structural integrity and purity of a compound are paramount in research and development. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity and flagging potential impurities. For a substituted pyridine like this compound, a multi-faceted spectroscopic approach is not just recommended; it is essential for unambiguous characterization. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure data of the highest quality and reliability.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Predicted ¹H NMR Data

The structure of this compound suggests a simple, yet informative, ¹H NMR spectrum. The pyridine ring contains two isolated protons, which are expected to appear as singlets. The methoxy and amine groups will also produce characteristic singlet signals.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 7.8 - 8.0 ppm | Singlet (s) | 1H | H-6 | The proton at the C-6 position is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield. |

| ~ 6.5 - 6.7 ppm | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-donating methoxy group and para to the amine group, resulting in a more shielded environment and an upfield shift compared to H-6. |

| ~ 4.5 - 5.5 ppm | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration, solvent, and temperature.[1] |

| ~ 3.9 - 4.1 ppm | Singlet (s) | 3H | -OCH₃ | The methyl protons of the methoxy group are shielded relative to the aromatic protons and typically appear as a sharp singlet in this region. |

Diagram 1: Structure and ¹H NMR Assignments

A visual representation of the molecule with key protons labeled for clarity in spectral assignment.

Caption: Structure of this compound with proton labels.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved. Expert Tip: DMSO-d₆ is often preferred for compounds with amine groups as it can sharpen the N-H signals.

-

Spectrometer Setup: Insert the sample into the spectrometer. Perform standard tuning and matching, followed by shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

-

Number of Scans: 8-16 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. Spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet.[2]

Predicted ¹³C NMR Data

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Carbons bonded to heteroatoms (N, O, Br) will be shifted significantly.

| Predicted Chemical Shift (δ) | Assignment | Rationale & Expert Insights |

| ~ 160 - 165 ppm | C-2 | Directly bonded to the ring nitrogen and the exocyclic oxygen of the methoxy group, this carbon is highly deshielded and appears far downfield. |

| ~ 155 - 160 ppm | C-4 | Bonded to the amine nitrogen, this carbon is also significantly deshielded. Its exact position is influenced by the combined effects of the substituents. |

| ~ 148 - 152 ppm | C-6 | Adjacent to the ring nitrogen, this carbon experiences a strong deshielding effect. |

| ~ 105 - 110 ppm | C-3 | Shielded by the ortho-methoxy and para-amino groups, this carbon appears at a relatively upfield position for an aromatic carbon. |

| ~ 90 - 95 ppm | C-5 | The carbon atom directly attached to bromine experiences a moderate deshielding effect, but the "heavy atom effect" can sometimes lead to broader signals. |

| ~ 53 - 56 ppm | -OCH₃ | This sp³-hybridized carbon of the methoxy group appears in the typical upfield region for ether methyl groups. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample and Spectrometer: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-2048 scans. More scans are needed due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Section 2: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

Predicted Mass Spectrometry Data

The molecular formula is C₆H₇BrN₂O. The monoisotopic mass is a critical value for identification.[3]

| Parameter | Predicted Value | Rationale & Expert Insights |

| Monoisotopic Mass | 201.97418 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| [M+H]⁺ | 202.98146 m/z | The protonated molecular ion is commonly observed in electrospray ionization (ESI) or chemical ionization (CI) modes. |

| [M+Na]⁺ | 224.96340 m/z | Sodium adducts are frequently observed in ESI-MS, especially if there is trace sodium in the sample or solvent.[3] |

| Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 ratio | The presence of one bromine atom results in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan from 50 to 500 m/z to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Use the instrument's software to calculate the elemental composition from the accurate mass measurement.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]

Predicted Infrared Absorption Data

The spectrum will be characterized by vibrations from the amine, aromatic ring, and ether functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Expert Insights |

| 3450 - 3300 cm⁻¹ (two bands) | N-H Asymmetric & Symmetric Stretch | Medium | A primary amine (-NH₂) will show two distinct stretching bands in this region, which is a key diagnostic feature.[5] |

| 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch | Medium-Weak | Corresponds to the stretching of C-H bonds on the pyridine ring. |

| 2980 - 2850 cm⁻¹ | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the C-H bonds of the methoxy (-OCH₃) group. |

| 1650 - 1580 cm⁻¹ | N-H Bend (Scissoring) | Medium-Strong | This bending vibration is characteristic of primary amines.[1] |

| 1600 - 1450 cm⁻¹ | Aromatic C=C and C=N Stretch | Medium-Strong | These are characteristic skeletal vibrations of the pyridine ring. Multiple bands are expected. |

| 1270 - 1220 cm⁻¹ | Aryl-O Asymmetric Stretch | Strong | The C-O stretching of the aryl ether (methoxy group) is typically a strong, prominent band. |

| 1050 - 1000 cm⁻¹ | Aryl-O Symmetric Stretch | Medium | A second C-O stretching band for the aryl ether. |

| 650 - 550 cm⁻¹ | C-Br Stretch | Medium-Strong | The carbon-bromine bond vibration appears in the low-frequency "fingerprint" region of the spectrum.[4] |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid and liquid samples.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Spectrum: Record the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

Section 4: Integrated Spectroscopic Workflow

Confirming the structure of this compound requires a holistic approach where data from each technique corroborates the others. This workflow ensures maximum confidence in the final structural assignment.

Diagram 2: Integrated Analysis Workflow

This diagram illustrates the logical flow of using multiple spectroscopic techniques for comprehensive structural elucidation.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methoxypyridin-4-amine

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-2-methoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical basis for the predicted spectrum, supported by empirical data from analogous compounds, and provide a robust experimental protocol for acquiring high-quality spectral data.

Introduction to the Spectroscopic Challenge

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The ¹H NMR spectrum, in particular, provides a wealth of information about the chemical environment, connectivity, and number of protons in a molecule. This compound presents an interesting case for ¹H NMR analysis due to the presence of multiple substituents on the pyridine ring, each exerting distinct electronic effects that influence the chemical shifts of the aromatic protons. Understanding these effects is paramount for accurate spectral interpretation.

Molecular Structure and Proton Environments

The structure of this compound features a pyridine ring with three substituents: a bromine atom at position 5, a methoxy group at position 2, and an amine group at position 4. This substitution pattern results in two distinct aromatic proton environments and one set of methyl protons from the methoxy group.

Figure 2: A generalized workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show two distinct singlets in the aromatic region, corresponding to the H-3 and H-6 protons, a singlet for the methoxy protons, and a broad singlet for the amine protons. The significant difference in the predicted chemical shifts of the aromatic protons is a direct consequence of the combined electronic effects of the amino, methoxy, and bromo substituents, as well as the inherent electronic properties of the pyridine ring. The provided experimental protocol offers a reliable method for obtaining a high-resolution spectrum for the empirical verification of this analysis. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link] [1]2. Deshmukh, R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.

Sources

13C NMR analysis of 5-Bromo-2-methoxypyridin-4-amine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-methoxypyridin-4-amine

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique in the structural elucidation of organic molecules. For researchers and professionals in drug development, where the precise characterization of novel chemical entities is paramount, ¹³C NMR provides direct, unambiguous insight into the carbon framework of a molecule. Unlike ¹H NMR, which maps the proton environments, ¹³C NMR reveals the number of non-equivalent carbons and offers crucial information about their electronic environment, hybridization, and connectivity.

This guide focuses on the ¹³C NMR analysis of this compound, a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals, and understanding the influence of its substituents—a halogen (Bromo), an electron-donating alkoxy group (Methoxy), and an amino group—is critical for confirming its identity and purity. We will delve into the theoretical prediction of its ¹³C NMR spectrum, provide a robust experimental protocol for data acquisition, and interpret the resulting spectral data. This document is designed to serve as a practical and authoritative resource, blending foundational principles with field-proven methodologies.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in this compound is determined by the cumulative electronic effects of the nitrogen heteroatom and the three substituents. By starting with the known chemical shifts of the parent pyridine molecule and applying the principles of substituent-induced chemical shifts (SCS), we can generate a reliable prediction of the spectrum.

The ¹³C chemical shifts for unsubstituted pyridine are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4).[1] The introduction of bromo, methoxy, and amino groups breaks this symmetry and significantly alters the electronic landscape of the ring.

Substituent Effects Analysis:

-

C2 (Attached to -OCH₃): This carbon is directly bonded to the electronegative oxygen of the methoxy group, which causes a strong deshielding (downfield) effect. Furthermore, it is alpha to the ring nitrogen. This combination results in the most downfield-shifted signal among the ring carbons, expected well above 160 ppm.

-

C3: Positioned ortho to the methoxy group and meta to both the amino and bromo groups. The methoxy group's resonance donation will have a shielding (upfield) effect here. The influence from the other groups at the meta position is minimal. This carbon is expected to be significantly shielded.

-

C4 (Attached to -NH₂): The amino group is a powerful electron-donating group through resonance. While this effect strongly shields the ortho and para positions, the ipso-carbon (the carbon of attachment) experiences a deshielding effect. Therefore, C4 is expected to be downfield, influenced by both the amino group and its para-relationship to the ring nitrogen.

-

C5 (Attached to -Br): The bromine atom exerts a moderate shielding effect on the ipso-carbon due to the "heavy atom effect," despite its electronegativity. This is a known phenomenon for halogens. Therefore, the C5 signal is expected to appear at a relatively upfield position compared to an unsubstituted C3/C5 pyridine carbon.

-

C6: This carbon is alpha to the ring nitrogen, which causes a significant downfield shift. It is also ortho to the electron-donating amino group, which should provide a shielding effect, counteracting the influence of the nitrogen. Its final position will be a balance of these opposing effects but is expected to be downfield, typical for a carbon adjacent to nitrogen in a pyridine ring.

-

-OCH₃ Carbon: The carbon of the methoxy group itself has a characteristic chemical shift, typically appearing in the 50-65 ppm range.[2]

Molecular Structure and Carbon Numbering

Below is a diagram illustrating the structure of this compound with the conventional numbering for the pyridine ring and the methoxy carbon.

Caption: Structure of this compound.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom based on the theoretical analysis.

| Carbon Atom | Substituent Attached | Key Influences | Predicted δ (ppm) |

| C2 | -OCH₃ | ipso-O (deshielding), α to N (deshielding) | 161 – 166 |

| C3 | -H | o-OCH₃ (shielding) | 95 – 105 |

| C4 | -NH₂ | ipso-NH₂ (deshielding), p to N | 150 – 158 |

| C5 | -Br | ipso-Br (shielding) | 90 – 98 |

| C6 | -H | α to N (deshielding), o-NH₂ (shielding) | 145 – 152 |

| C7 (-OCH₃) | -H₃ | Attached to Oxygen | 53 – 58 |

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. The following steps constitute a self-validating system designed to ensure accuracy from sample preparation to data acquisition.

Workflow Overview

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation

-

Analyte Quantity: Accurately weigh 50-100 mg of this compound. The ¹³C nucleus has a low natural abundance (1.1%) and a lower gyromagnetic ratio than ¹H, making it significantly less sensitive; a higher concentration is necessary to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules. Use approximately 0.6-0.7 mL of solvent.[5] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[4]

-

Dissolution and Transfer: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing or sonication can aid dissolution. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[6]

-

Tube and Cap: Use a high-quality NMR tube free of any chips or cracks. Cap the tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

This protocol assumes a standard modern Fourier Transform NMR spectrometer (e.g., Bruker 400 MHz or higher).

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the ¹³C probe to the correct frequency.

-

Acquisition Parameters:

-

Experiment: Select a standard ¹³C single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).[7] Proton decoupling collapses the ¹H-¹³C spin-spin couplings, simplifying the spectrum so that each unique carbon appears as a singlet.[8]

-

Spectral Width (SW): Set to approximately 220-250 ppm. This range comfortably encompasses the chemical shifts of nearly all organic compounds.[7]

-

Number of Scans (NS): Set between 1024 and 4096 scans. The signal-to-noise ratio improves with the square root of the number of scans. A higher number is required for dilute samples or for observing quaternary carbons, which often have longer relaxation times.

-

Relaxation Delay (D1): Set a delay of 2-5 seconds.[7] This delay allows the carbon nuclei to relax back to their equilibrium state between pulses. A sufficient delay is critical for obtaining accurate signal intensities, especially for non-protonated carbons.

-

Acquisition Time (AQ): A value of 1-2 seconds is typically sufficient.[7]

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the acquired Free Induction Decay (FID) signal. This improves the signal-to-noise ratio at the cost of a slight loss in resolution. Perform the Fourier Transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical). Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[7]

-

Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the solvent peak to δ 77.16 ppm. If using DMSO-d₆, reference its peak to δ 39.52 ppm.[7]

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its unequivocal structural verification. By combining a theoretical understanding of substituent effects with a rigorous and well-controlled experimental protocol, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum. The expected spectrum will feature six distinct signals for the carbon framework—five for the aromatic ring and one for the methoxy group—each shifted to a characteristic position based on the unique electronic environment created by the nitrogen heteroatom and the bromo, methoxy, and amino substituents. This guide provides the necessary framework for professionals in the chemical and pharmaceutical sciences to successfully perform and interpret this critical analytical technique.

References

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). Available at: [Link]

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). MARCEL DEKKER, INC. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Modeling, 37(4), 727-733. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

NMR Sample Preparation. University of Leicester. Available at: [Link]

-

Sample Preparation. University College London (UCL) Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Available at: [Link]

-

How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

-

13-C NMR Protocol for beginners AV-400. University of Notre Dame. Available at: [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(1), 57-64. Available at: [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Available at: [Link]

-

4-Aminopyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sc.edu [sc.edu]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-methoxypyridin-4-amine

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs—a halogenated aromatic ring, a basic amine, and a methoxy group—make it a versatile scaffold for synthesizing a wide array of pharmacologically active compounds. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

Part 1: Foundational Principles & Pre-Analysis Considerations

Before any sample is introduced into the mass spectrometer, a thorough understanding of the analyte's physicochemical properties is essential for method development. This proactive approach prevents common pitfalls and ensures the generation of high-quality, interpretable data.

Key Molecular Properties and Their MS Implications

-

Chemical Structure: The molecule contains a basic amino group (-NH₂) and a pyridine nitrogen, both of which are readily protonated. This makes it an ideal candidate for positive-mode electrospray ionization (+ESI).

-

Presence of Bromine: A critical feature is the single bromine atom. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance).[1][2] This isotopic signature is the most definitive characteristic in the mass spectrum, producing a pair of peaks (M and M+2) of almost equal intensity separated by two mass-to-charge units (m/z).[1][2] Identifying this pattern is a primary confirmation of the compound's identity.

Theoretical Mass and Isotopic Distribution

Calculating the theoretical mass is a prerequisite for data analysis. The monoisotopic mass, which uses the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), is the most relevant value for high-resolution mass spectrometry.

The molecular formula for this compound is C₆H₇BrN₂O.

| Parameter | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | - |

| Monoisotopic Mass (for ⁷⁹Br) | 201.9742 g/mol | [3] |

| Monoisotopic Mass (for ⁸¹Br) | 203.9722 g/mol | Calculated |

| Expected Protonated Ion [M+H]⁺ (⁷⁹Br) | 202.9815 m/z | [3] |

| Expected Protonated Ion [M+H]⁺ (⁸¹Br) | 204.9795 m/z | Calculated |

| Expected Isotopic Peak Ratio (M:M+2) | ~1:1 | [2] |

Selecting the Optimal Ionization Technique

The choice of ionization source is dictated by the analyte's polarity and thermal stability. For this compound, a "soft" ionization technique is required to minimize in-source fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is the premier choice for this compound.[4] The presence of the basic 4-amino group and the pyridine nitrogen allows for efficient protonation in an acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion. ESI is a gentle technique that transfers pre-existing ions from solution into the gas phase, making it ideal for preventing premature fragmentation.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is generally better suited for less polar compounds. Given the high polarity and basicity of the target molecule, ESI offers superior sensitivity and is the recommended starting point.

Part 2: Experimental Workflow: From Sample to Spectrum

A robust experimental protocol is self-validating. Each step is designed to ensure data quality and reproducibility. The following workflow is a proven approach for analyzing this compound using a standard LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer).

Sources

Physicochemical properties of 5-Bromo-2-methoxypyridin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxypyridin-4-amine

Introduction: A Key Scaffold in Modern Medicinal Chemistry

This compound is a substituted aminopyridine that represents a highly valuable structural motif for drug discovery and development. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved therapeutic agents.[1] This compound, featuring a strategic arrangement of a methoxy group, a primary amine, and a bromine atom, offers medicinal chemists a versatile platform for synthesizing complex molecules, particularly in the realm of kinase inhibitors.[1] The bromine atom serves as a key handle for cross-coupling reactions, while the amine provides a nucleophilic site for further derivatization, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As these properties—such as solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), their accurate determination is paramount for successful drug development. We will delve into not only the known and predicted data for this compound but also the authoritative, field-proven experimental protocols required to measure these properties, offering a self-validating framework for researchers and drug development professionals.

Section 1: Molecular Identity and Structural Characterization

Correctly identifying and confirming the structure of a compound is the foundational step of any research endeavor. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1232431-11-6 | [4][5] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [4] |

| Canonical SMILES | COC1=NC=C(C(=C1)N)Br | [3] |

| InChI Key | IMLRJDYBLVFLRP-UHFFFAOYSA-N | [3] |

Structural elucidation is typically achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the principles of characterization remain universal:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic protons and the methoxy group's methyl protons. ¹³C NMR would identify the number of unique carbon environments, corresponding to the substituted pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement, matching the compound's calculated exact mass (201.97418 Da).[3]

-

Infrared (IR) Spectroscopy: IR analysis would identify characteristic vibrations of the functional groups, such as N-H stretches for the amine and C-O stretches for the methoxy ether.

Section 2: Core Physicochemical Properties and Their Significance

The physicochemical profile of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success.

| Property | Value / Status | Significance in Drug Development |

| XlogP3 (Predicted) | 1.2 | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and cell membrane permeability.[3] |

| Melting Point | Data not available | A sharp melting point range is a key indicator of purity; crucial for polymorphism screening and formulation stability.[6] |

| Aqueous Solubility | Data not available | Directly impacts bioavailability. Low solubility is a major challenge in drug formulation.[7] Must be determined across a physiological pH range.[8] |

| pKa | Data not available | Governs the ionization state, which dictates solubility, absorption, and interaction with biological targets across different pH environments (e.g., stomach vs. intestine).[9] |

Lipophilicity (LogP)

The predicted partition coefficient (XlogP) of 1.2 suggests that this compound has a balanced character, being neither excessively hydrophobic nor hydrophilic.[3] This is a favorable starting point in drug design, as it implies the molecule may possess sufficient lipid solubility to cross biological membranes while retaining enough aqueous solubility for dissolution and distribution in the bloodstream.

Acidity and Basicity (pKa)

As a substituted aminopyridine, this molecule has two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa value quantifies the strength of these basic centers.[10] Knowing the pKa is essential because the ionization state of a drug affects its solubility and permeability.[9] A basic compound will be protonated and more soluble in the low pH of the stomach, while it will be neutral and potentially more permeable in the higher pH of the intestine.

Aqueous Solubility

Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to forecast their in vivo performance.[11] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the physiological pH range of 1.2 to 6.8.[11] Determining the pH-solubility profile is therefore a mandatory step in early drug development.

Melting Point and Polymorphism

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities will depress the melting point and broaden the range. Furthermore, determining the melting point is an initial step in polymorphism screening, a process that identifies different crystalline forms of an API which can have significantly different properties, including solubility and stability.[12]

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols describe authoritative, self-validating methodologies for determining the key physicochemical properties of this compound.

Protocol: Melting Point Determination via Capillary Method

This protocol provides a standardized method for accurately measuring the melting point range, a critical indicator of compound purity.[13]

Methodology:

-

Sample Preparation: Place a small amount of finely ground, dry this compound onto a weighing paper. Invert a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into a dense column approximately 2-3 mm high.[13]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and begin heating again, but at a slow rate of 1-2°C per minute once the temperature is within 10°C of the expected melting point.[13]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.[6]

-

Validation: Repeat the accurate measurement at least twice. Consistent results (within 1°C) validate the measurement.

Protocol: Equilibrium Solubility for BCS Classification

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for biowaiver purposes.[8][11]

Methodology:

-

Buffer Preparation: Prepare three standard buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8]

-

Sample Preparation: In triplicate for each pH condition, weigh an excess amount of this compound into separate vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Incubation: Add a precise volume (e.g., 10 mL) of the appropriate buffer to each vial. Place the sealed vials in a shaker bath maintained at 37 ± 1°C.[11]

-

Equilibration: Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). The system is at equilibrium when consecutive measurements show no further increase in concentration.

-

Sample Collection and Separation: Withdraw an aliquot from each vial. Immediately separate the solid phase from the supernatant via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a suitable filter that does not bind the compound.

-

Analysis: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The lowest solubility value measured across the pH 1.2-6.8 range is used to determine the BCS solubility class.[8]

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly reliable and direct method for determining the dissociation constant (pKa) of ionizable compounds.[14][15]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low. To maintain constant ionic strength, 0.15 M KCl can be added.[15]

-

Initial pH Adjustment: As the compound is a base, the titration will be performed with a standardized acid titrant (e.g., 0.1 M HCl). To capture all pKa values, the initial pH of the sample solution can be adjusted to a high value (e.g., pH 11-12) with a small amount of NaOH.

-

Titration: Place the sample solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add the acid titrant in small, precise increments (e.g., 0.05 mL) using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH curve flattens in the low pH region.

-